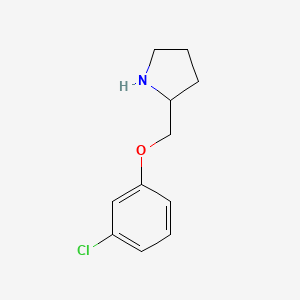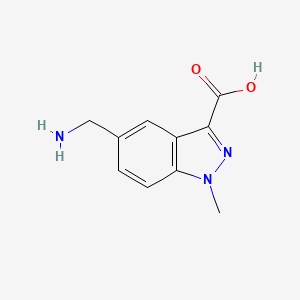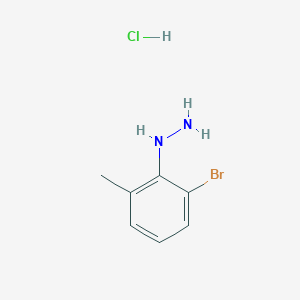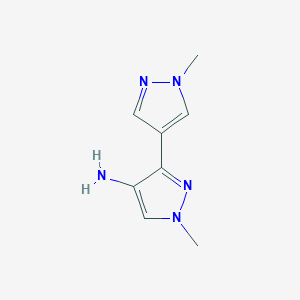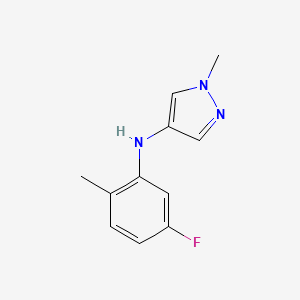![molecular formula C13H18N2 B13238969 N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine](/img/structure/B13238969.png)
N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine is a compound that features a bicyclic structure fused with a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyridine derivative under specific conditions. One common method involves the use of Grignard reagents, where an appropriately substituted bromobenzene is reacted with magnesium to form the Grignard reagent. This reagent is then reacted with norcamphor to yield the desired alcohol, which is subsequently converted to the amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly as an NMDA receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-4-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, as an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity. This can modulate neurotransmission and has potential therapeutic implications for neurodegenerative disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norcamphor derivatives: These compounds share the bicyclic structure and have similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that exhibit comparable reactivity and applications.
Uniqueness
N-{bicyclo[22
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
N-(2-bicyclo[2.2.1]heptanyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C13H18N2/c1-9-4-5-14-8-13(9)15-12-7-10-2-3-11(12)6-10/h4-5,8,10-12,15H,2-3,6-7H2,1H3 |
Clé InChI |
XTOCTZJDCAYSRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)NC2CC3CCC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13238892.png)

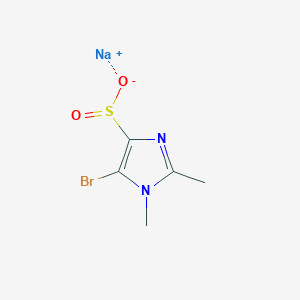
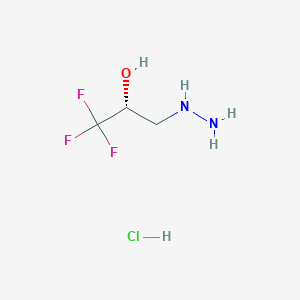
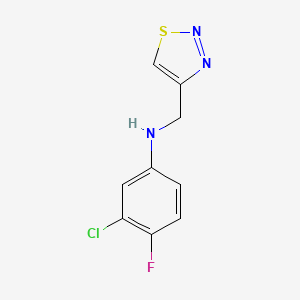
![1-{[(Benzyloxy)carbonyl]amino}-3,5-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13238932.png)
![3-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B13238934.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B13238939.png)
